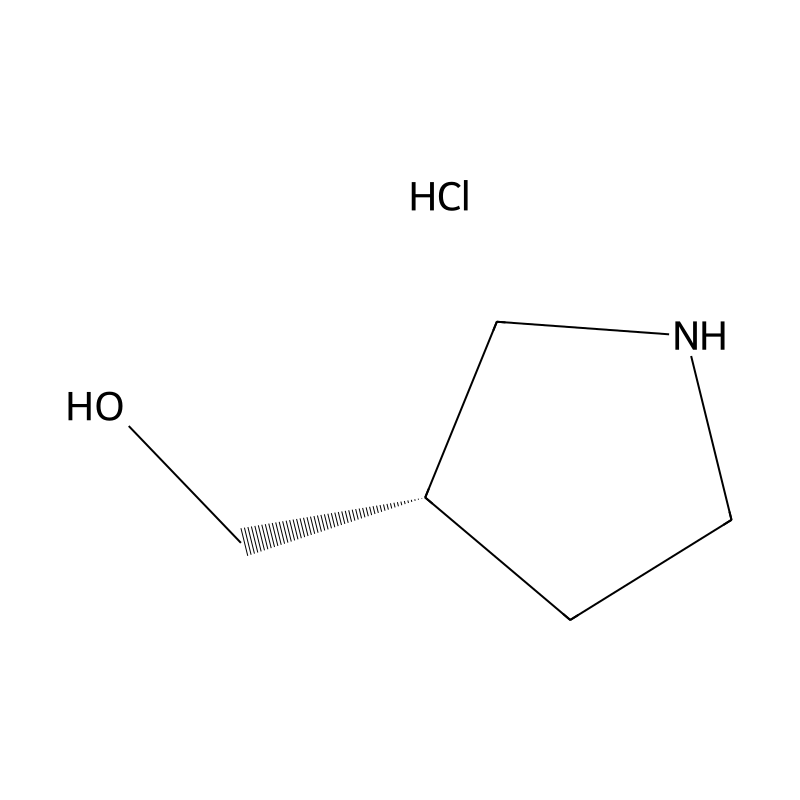

(S)-Pyrrolidin-3-ylmethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Potential applications in medicinal chemistry:

*(S)-Pyrrolidin-3-ylmethanol hydrochloride can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used as a precursor in the synthesis of fluorinated pyrrolidine derivatives, which are being investigated as potential inhibitors for dipeptidyl peptidase IV (DPP-4) []. DPP-4 is an enzyme involved in blood sugar regulation, and its inhibition is a potential therapeutic strategy for type 2 diabetes [].

(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound with the molecular formula CHClNO and a molecular weight of 137.61 g/mol. This compound is characterized by its off-white to pale beige solid form and is hygroscopic in nature, meaning it can absorb moisture from the air. It has a melting point range of 174-176 °C and is slightly soluble in water, with better solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) .

The compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its unique structural properties that allow for various chemical modifications.

- Esterification: Reaction with carboxylic acids to form esters.

- Acylation: Reaction with acyl chlorides or anhydrides to produce amides.

- Reduction: Can be reduced to yield more complex structures or derivatives.

These reactions leverage the hydroxyl group (-OH) for nucleophilic attacks, making it versatile for synthesizing various derivatives .

Research indicates that (S)-Pyrrolidin-3-ylmethanol hydrochloride exhibits biological activities, particularly in relation to its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, it has been noted for its potential use in developing drugs targeting specific receptors in the central nervous system. Its chirality enhances selectivity and potency in biological applications, making it a valuable compound in medicinal chemistry .

The synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride can be achieved through several methods:

- Starting from Pyrrolidine: Pyrrolidine can be reacted with formaldehyde followed by reduction to yield (S)-Pyrrolidin-3-ylmethanol.

- Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the desired stereochemistry.

- Asymmetric Synthesis: Employing catalysts or reagents that promote the formation of one enantiomer over another.

These methods highlight the importance of chirality in producing this compound, which is crucial for its biological activity .

(S)-Pyrrolidin-3-ylmethanol hydrochloride finds applications primarily in:

- Pharmaceutical Development: As an intermediate for synthesizing various therapeutic agents.

- Chemical Research: In studies related to drug design and development due to its unique structural properties.

Its ability to serve as a building block for more complex molecules makes it significant in medicinal chemistry .

Interaction studies involving (S)-Pyrrolidin-3-ylmethanol hydrochloride have focused on its binding affinity and efficacy towards various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific receptors.

- In vitro Assays: To evaluate biological activity and potential therapeutic effects.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of compounds derived from (S)-Pyrrolidin-3-ylmethanol hydrochloride .

Several compounds share structural similarities with (S)-Pyrrolidin-3-ylmethanol hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Notes |

|---|---|---|---|

| Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 | 1.00 | Enantiomeric form |

| (R)-Pyrrolidin-3-ylmethanol hydrochloride | 1227157-98-3 | 1.00 | Opposite chirality |

| (trans-4-Methylpyrrolidin-3-yl)methanol | 945723-36-4 | 0.96 | Methyl substitution alters properties |

| N-Methylpyrrolidine | 123-75-1 | 0.96 | Simple methyl derivative |

These compounds highlight the uniqueness of (S)-Pyrrolidin-3-ylmethanol hydrochloride, particularly its specific stereochemistry, which can significantly influence its biological activity and interactions compared to its analogs .

Molecular Structure and Stereochemistry

(S)-Pyrrolidin-3-ylmethanol hydrochloride represents a chiral heterocyclic compound characterized by a five-membered pyrrolidine ring bearing a hydroxymethyl substituent at the 3-position [1]. The molecular formula of the hydrochloride salt is C5H12ClNO, with a molecular weight of 137.61 g/mol [1] [2]. The free base form exhibits the molecular formula C5H11NO with a molecular weight of 101.15 g/mol [4] [12].

The stereochemical designation (S) indicates the absolute configuration at the chiral center located at the 3-position of the pyrrolidine ring [1] [5]. This stereochemical arrangement is characterized by the specific spatial orientation of the hydroxymethyl group relative to the pyrrolidine nitrogen atom [5]. The compound exists as a single enantiomer, distinguishing it from racemic mixtures that contain equal proportions of both (R) and (S) forms [13] [16].

The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom contributing to the ring's basic character [1] [2]. The hydroxymethyl group (-CH2OH) attached to the carbon at position 3 provides additional functionality for hydrogen bonding interactions [1] [4].

Physical Properties

Melting Point and Solubility Profile

The melting point characteristics of (S)-Pyrrolidin-3-ylmethanol hydrochloride demonstrate the thermal stability of the crystalline hydrochloride salt form [2] [5]. The free base form of (S)-Pyrrolidin-3-ylmethanol exhibits a melting point range of 174-176°C [4], while the hydrochloride salt typically displays enhanced thermal stability due to ionic interactions.

Solubility profiles indicate that the hydrochloride salt form demonstrates improved water solubility compared to the free base [2] . The free base exhibits slight solubility in water, with enhanced solubility observed in polar organic solvents such as methanol and dimethyl sulfoxide [4] . The hydrochloride salt formation significantly enhances aqueous solubility through ionic interactions with water molecules .

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Melting Point | 174-176°C [4] | Enhanced stability [2] |

| Water Solubility | Slightly soluble [4] | Improved solubility |

| Organic Solvents | Soluble in methanol [4] | Variable solubility |

Crystallographic Data

Crystallographic analysis of pyrrolidine-containing compounds reveals characteristic structural parameters that provide insight into the solid-state organization of (S)-Pyrrolidin-3-ylmethanol hydrochloride [25] [26]. Related pyrrolidine derivatives demonstrate monoclinic crystal systems with specific space group arrangements [25] [26].

Comparative crystallographic studies of similar compounds indicate typical unit cell dimensions for pyrrolidine-based structures [25] [26]. The crystal packing arrangements are influenced by hydrogen bonding interactions involving the hydroxymethyl group and the protonated nitrogen center in the hydrochloride salt form [26] [27].

| Crystallographic Parameter | Typical Values for Pyrrolidine Derivatives |

|---|---|

| Crystal System | Monoclinic [25] [26] |

| Space Group | P21/n or P21/c [25] [26] |

| Hydrogen Bonding | O-H···N interactions [26] |

| Packing Arrangement | Influenced by ionic interactions [26] [27] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (S)-Pyrrolidin-3-ylmethanol hydrochloride through analysis of both proton and carbon-13 chemical environments [8] [11]. The pyrrolidine ring protons exhibit characteristic chemical shifts and coupling patterns that confirm the heterocyclic structure [8] [11].

The hydroxymethyl protons typically appear as a multiplet in the region of 3.5-4.0 parts per million, reflecting the deshielding effect of the oxygen atom [8] [11]. The pyrrolidine ring protons demonstrate complex multipicity patterns due to the non-equivalent environments created by the chiral center [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [8] [11]. The carbon bearing the hydroxymethyl group exhibits a characteristic downfield shift due to the electron-withdrawing effect of the oxygen substituent [11].

| Nuclear Magnetic Resonance Region | Assignment | Characteristic Features |

|---|---|---|

| 3.5-4.0 ppm (1H) | -CH2OH protons [8] [11] | Multiplet pattern |

| 2.0-3.5 ppm (1H) | Ring CH protons [8] [11] | Complex multipicity |

| 60-70 ppm (13C) | -CH2OH carbon [11] | Downfield shift |

Infrared Spectroscopy Profile

Infrared spectroscopy analysis of (S)-Pyrrolidin-3-ylmethanol hydrochloride reveals characteristic absorption bands that confirm functional group presence and molecular structure [9] [35]. The hydroxyl group generates a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of O-H stretching vibrations [35].

The pyrrolidine nitrogen contributes to characteristic N-H stretching absorptions, particularly evident in the hydrochloride salt form where protonation affects the vibrational frequencies [9] [35]. Carbon-hydrogen stretching vibrations appear in the expected regions around 2800-3000 cm⁻¹ [35].

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3200-3600 | O-H stretch [35] | Broad, strong |

| 2800-3000 | C-H stretch [35] | Medium |

| 1400-1600 | C-N stretch [9] | Variable |

Mass Spectrometry Data

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for (S)-Pyrrolidin-3-ylmethanol hydrochloride [9]. The molecular ion peak for the free base appears at m/z 101, corresponding to the molecular formula C5H11NO [12].

Fragmentation patterns typically involve loss of the hydroxymethyl group, generating characteristic fragment ions that confirm structural assignments [9]. High-resolution mass spectrometry enables precise molecular formula determination and distinguishes between structural isomers [9].

| Mass-to-Charge Ratio (m/z) | Assignment | Relative Intensity |

|---|---|---|

| 101 | [M]⁺ (free base) [12] | Molecular ion |

| 70 | [M-CH2OH]⁺ [9] | Base peak |

| Various | Fragment ions [9] | Structural confirmation |

Comparative Analysis with R-Enantiomer and Racemic Forms

The (R)-enantiomer of Pyrrolidin-3-ylmethanol exhibits identical molecular formula and molecular weight to the (S)-form but demonstrates distinctly different physical and spectroscopic properties [17] [18]. The (R)-enantiomer shows similar melting point characteristics, with reported values of 176°C for the free base form [17] [20].

Optical rotation measurements provide the most definitive method for distinguishing between the (S) and (R) enantiomers [5] [18]. The (S)-enantiomer typically exhibits a specific optical rotation value that is equal in magnitude but opposite in sign to the (R)-enantiomer [5].

Racemic mixtures containing equal proportions of both enantiomers demonstrate different crystallization behavior compared to the enantiopure forms [13] [16]. Racemic compounds may form either true racemates with centrosymmetric space groups or racemic conglomerates consisting of separate homoenantiomeric crystals [15] [16].

| Form | Optical Activity | Crystallization Behavior | Physical Properties |

|---|---|---|---|

| (S)-Enantiomer | Dextrorotatory or levorotatory [5] | Enantiopure crystals [15] | Specific melting point [4] |

| (R)-Enantiomer | Opposite rotation [17] [18] | Enantiopure crystals [15] | Similar melting point [17] |

| Racemic Mixture | Optically inactive [16] | True racemate or conglomerate [15] [16] | May differ from pure enantiomers [16] |

The biological and chemical activities of the (S) and (R) enantiomers can differ significantly due to their distinct three-dimensional arrangements [13] [15]. Chiral recognition processes often demonstrate pronounced selectivity for one enantiomer over the other, making the stereochemical purity of (S)-Pyrrolidin-3-ylmethanol hydrochloride critically important for its intended applications [13] [28].